Decyl 4-(decanoylamino)benzoate

Description

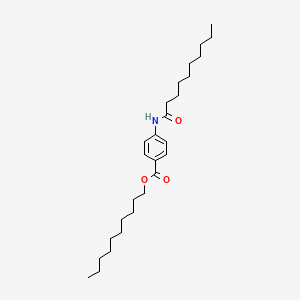

Decyl 4-(decanoylamino)benzoate is a synthetic ester derivative of benzoic acid, featuring a decyl (10-carbon) ester chain and a decanoylamino (10-carbon amide) substituent at the para position of the benzene ring.

Properties

Molecular Formula |

C27H45NO3 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

decyl 4-(decanoylamino)benzoate |

InChI |

InChI=1S/C27H45NO3/c1-3-5-7-9-11-13-15-17-23-31-27(30)24-19-21-25(22-20-24)28-26(29)18-16-14-12-10-8-6-4-2/h19-22H,3-18,23H2,1-2H3,(H,28,29) |

InChI Key |

WGKAXUFQNMRISR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Decyl 4-(decanoylamino)benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups. For example, hydrolysis of the ester group can be achieved using aqueous sodium hydroxide, resulting in the formation of 4-(decanoylamino)benzoic acid and decanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Aqueous sodium hydroxide for hydrolysis reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of corresponding acids, alcohols, or amines.

Scientific Research Applications

Chemistry: Decyl 4-(decanoylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a model molecule to study the interactions between esters and amides with biological macromolecules such as proteins and nucleic acids.

Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and as a surfactant in the formulation of detergents and personal care products.

Mechanism of Action

The mechanism of action of decyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity or stability. For example, in drug delivery systems, the ester linkage can be hydrolyzed by esterases, releasing the active drug at the target site.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among the compounds lie in their ester chain lengths and substituents on the benzene ring:

Key Observations:

- Ester Chain Length: Longer chains (e.g., decyl vs. ethyl/isoamyl) increase hydrophobicity, reducing water solubility but improving compatibility with non-polar matrices .

- Substituent Effects: The hydroxyl group in Decyl 4-hydroxybenzoate promotes hydrogen bonding, making it suitable for preservative formulations . Dimethylamino groups in Ethyl/Isoamyl analogs enhance electron donation, improving reactivity in polymer resins . The decanoylamino group in the target compound combines a long alkyl chain with an amide linkage, likely improving thermal stability compared to amines .

Resin Systems (Ethyl 4-(Dimethylamino)Benzoate vs. Methacrylates)

- Higher Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated superior degree of conversion (DC) in resin cements compared to methacrylate-based co-initiators, attributed to its electron-donating dimethylamino group .

- Physical Properties: Resins with this compound exhibited better flexural strength and lower water sorption, critical for dental applications .

Implications for Target Compound: The decanoylamino group’s amide bond may reduce reactivity compared to dimethylamino substituents but could enhance hydrolytic stability in harsh environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.